![molecular formula C22H16Cl2N2O4 B2555338 (E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one CAS No. 478040-35-6](/img/structure/B2555338.png)

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

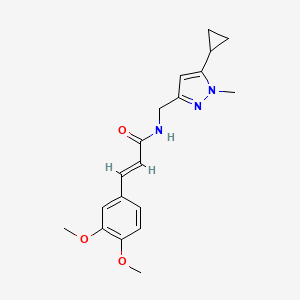

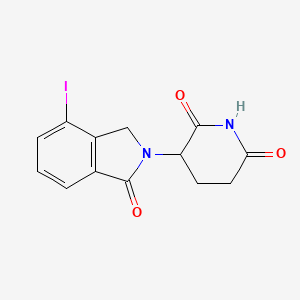

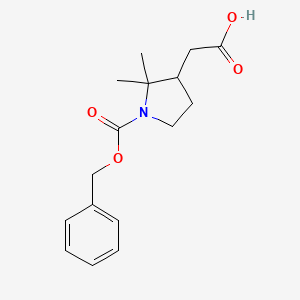

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include a variety of organic chemistry reactions, depending on the specific structure of the compound .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

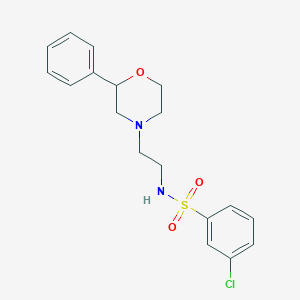

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like infrared spectroscopy can be used to study the compound’s chemical properties .Aplicaciones Científicas De Investigación

Molecular Structure and Crystallography

Chalcone derivatives exhibit diverse molecular structures that significantly influence their physical and chemical properties. For instance, a study by Jasinski et al. (2007) focused on the crystal structure of a chalcone derivative, highlighting the importance of geometric configurations, intermolecular hydrogen bonding, and packing in crystals. Such structural insights are crucial for understanding the reactivity and stability of these compounds [Jasinski, R. Butcher, A. N. Mayekar, B. Narayana, H. Yathirajan, 2007].

Nematicidal Activity

Research by Kumari, Singh, and Walia (2014) explored the synthesis of chalcone derivatives and their bioevaluation against root-knot nematodes, demonstrating potential agricultural applications. The study found that specific derivatives exhibited significant nematicidal activity, suggesting their use in pest management strategies [Kumari, Singh, Walia, 2014].

Optical and Electronic Properties

Chalcones are also investigated for their optical and electronic properties, relevant in material science and photophysics. Mary et al. (2015) examined a chalcone derivative, reporting on its hyperpolarizability, infrared intensities, and molecular orbital analyses. Such studies contribute to the development of materials for optical devices and electronic applications [Mary, Panicker, Anto, Sapnakumari, Narayana, Sarojini, 2015].

Photocrosslinkable Polymers

Chalcone derivatives serve as building blocks for photocrosslinkable polymers, useful in coatings and adhesives. Suresh et al. (2016) synthesized a polymer based on a chalcone derivative, demonstrating its enhanced photocrosslinking properties under UV light. This research opens avenues for developing new materials with tailored properties for industrial applications [Suresh, Vakees, Uma, Selvaraj, Karthikeyan, Arun, 2016].

Nonlinear Optical Properties

Chalcone derivatives are promising candidates for nonlinear optical (NLO) applications. Shkir et al. (2019) focused on novel chalcone derivatives with donor-acceptor configurations, revealing their potential in semiconductor devices due to significant NLO activities and thermal stability [Shkir, Irfan, AlFaify, Patil, Al‐Sehemi, 2019].

Antioxidant Activity

Chalcone derivatives have been studied for their antioxidant properties, with implications for pharmaceutical and nutraceutical applications. Sulpizio et al. (2016) synthesized and tested 2'-aminochalcone derivatives, showing strong antioxidant activity in some of the compounds. This research highlights the potential of chalcones in developing antioxidant agents [Sulpizio, Roller, Giester, Rompel, 2016].

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O4/c23-17-8-7-16(21(24)12-17)14-30-20-6-1-3-15(11-20)22(27)9-10-25-18-4-2-5-19(13-18)26(28)29/h1-13,25H,14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPXWDZNAVKBOK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)